molecular formula C7H9NO4S B13926013 5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid

5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B13926013
M. Wt: 203.22 g/mol
InChI Key: FZTSEJORDUGHQP-UHFFFAOYSA-N
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Description

5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group, a methylsulfonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyrrole derivative with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: this compound can be converted to 5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxaldehyde.

    Reduction: The reduction of the carboxylic acid group yields 5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-methanol.

    Substitution: Substitution of the methylsulfonyl group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The methylsulfonyl group can enhance the compound’s binding affinity and specificity towards its target, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Another heterocyclic compound with a similar structure but different substituents.

    1-Phenyl-3-methyl-5-pyrazolone: A pyrazolone derivative with similar chemical properties.

    2-(Methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole: A compound with a methylsulfonyl group and similar biological activities.

Uniqueness

5-Methyl-1-(methylsulfonyl)-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfonyl group enhances its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

5-methyl-1-methylsulfonylpyrrole-3-carboxylic acid

InChI

InChI=1S/C7H9NO4S/c1-5-3-6(7(9)10)4-8(5)13(2,11)12/h3-4H,1-2H3,(H,9,10)

InChI Key

FZTSEJORDUGHQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN1S(=O)(=O)C)C(=O)O

Origin of Product

United States

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